molecular formula C26H25BrN4O2S B12025315 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide CAS No. 538337-59-6

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12025315
CAS No.: 538337-59-6
M. Wt: 537.5 g/mol
InChI Key: KUNJDCHQEGSHAO-UHFFFAOYSA-N
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Description

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structural features, which include a triazole ring, a benzyl group, a bromophenoxy group, and a dimethylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: This step involves the alkylation of the triazole ring with benzyl halides under basic conditions.

    Attachment of the Bromophenoxy Group: This can be done through nucleophilic substitution reactions using bromophenol and suitable leaving groups.

    Formation of the Acetamide Moiety: This involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the bromophenoxy group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles are employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dehalogenated compounds

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in drug discovery and development.

    Medicine: Its structural features suggest potential as a pharmacophore for the design of new therapeutic agents.

    Industry: The compound can be used in the development of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is not fully understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazole ring and the bromophenoxy group may play key roles in these interactions, potentially modulating the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is unique due to its combination of a triazole ring, a bromophenoxy group, and a dimethylphenylacetamide moiety. This combination of structural features is not commonly found in other compounds, making it a valuable candidate for further research and development in various fields.

Properties

CAS No.

538337-59-6

Molecular Formula

C26H25BrN4O2S

Molecular Weight

537.5 g/mol

IUPAC Name

2-[[4-benzyl-5-[(4-bromophenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H25BrN4O2S/c1-18-8-9-19(2)23(14-18)28-25(32)17-34-26-30-29-24(16-33-22-12-10-21(27)11-13-22)31(26)15-20-6-4-3-5-7-20/h3-14H,15-17H2,1-2H3,(H,28,32)

InChI Key

KUNJDCHQEGSHAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

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